molecular formula C9H11BrClNO2 B2391926 Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl CAS No. 1391389-21-1

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl

Cat. No.: B2391926
CAS No.: 1391389-21-1
M. Wt: 280.55
InChI Key: CSBFDIDFULVKDP-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.

    Amino Group Introduction:

    Esterification: The final step involves the esterification of the intermediate compound to form the desired methyl ester.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The bromophenyl group in the compound makes it susceptible to substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to interact with various biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

    Methyl 2-bromoacetate: A related compound with similar structural features but different reactivity and applications.

    Methyl (4-bromophenyl)acetate: Another similar compound with a bromophenyl group, used in different chemical reactions.

Uniqueness: Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(4-bromophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBFDIDFULVKDP-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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